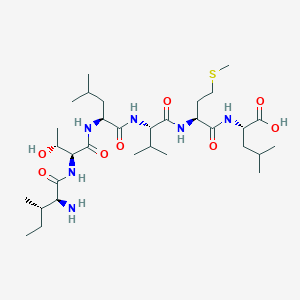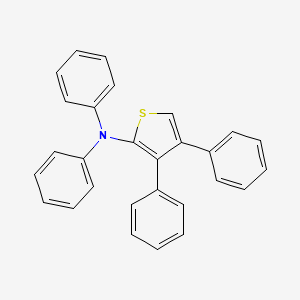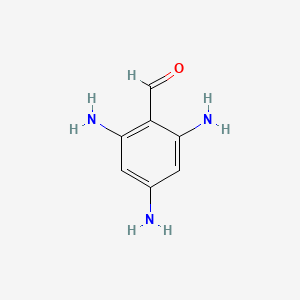
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of an iodine atom, which can significantly influence its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethyl-2(3H)-furanone and 1-iodo-3-methylbutane.
Reaction Conditions: The key step involves the alkylation of 4,4-dimethyl-2(3H)-furanone with 1-iodo-3-methylbutane in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the furanone ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Formation of dihydrofuran derivatives.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and flavoring agents.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- involves its interaction with biological targets such as enzymes and receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 4,4-dimethyl-: Lacks the iodine and alkyl substituents, resulting in different reactivity and biological properties.
2(3H)-Furanone, dihydro-5-(1-bromo-3-methylbutyl)-4,4-dimethyl-: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
2(3H)-Furanone, dihydro-5-(1-chloro-3-methylbutyl)-4,4-dimethyl-: Contains a chlorine atom, which affects its chemical behavior and biological activity.
Uniqueness
The presence of the iodine atom in 2(3H)-Furanone, dihydro-5-(1-iodo-3-methylbutyl)-4,4-dimethyl- imparts unique reactivity and biological properties compared to its bromine and chlorine analogs. Iodine is more polarizable and can form stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.
Propriétés
Numéro CAS |
494803-95-1 |
|---|---|
Formule moléculaire |
C11H19IO2 |
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
5-(1-iodo-3-methylbutyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C11H19IO2/c1-7(2)5-8(12)10-11(3,4)6-9(13)14-10/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
NLXTUSUJNVTCLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1C(CC(=O)O1)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)

![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)


![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)


![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)

![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
